molecular formula C6H11NO4S B13259008 3-amino-1,1-dioxothiane-3-carboxylic acid

3-amino-1,1-dioxothiane-3-carboxylic acid

Cat. No.: B13259008
M. Wt: 193.22 g/mol
InChI Key: ONIUASQQBSRZKV-UHFFFAOYSA-N
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Description

3-Amino-1,1-dioxothiane-3-carboxylic acid (CAS: 1785036-58-9) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₇NO₄S and a molar mass of 165.17 g/mol. Its structure features a thietane ring (a 3-membered sulfur-containing cycle) substituted with an amino group (–NH₂) and a carboxylic acid (–COOH) at the 3-position, alongside two sulfonyl (–SO₂) groups at the 1,1-positions. Key physicochemical properties include:

  • Density: 1.724 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 508.2 ± 50.0 °C (predicted)
  • pKa: 5.71 ± 0.20 (predicted), indicating moderate acidity comparable to other α-amino acids .

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

3-amino-1,1-dioxothiane-3-carboxylic acid

InChI

InChI=1S/C6H11NO4S/c7-6(5(8)9)2-1-3-12(10,11)4-6/h1-4,7H2,(H,8,9)

InChI Key

ONIUASQQBSRZKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1,1-dioxothiane-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a carboxylic acid group in the presence of a sulfur source. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the formation of the dioxothiane ring.

Industrial Production Methods

In an industrial setting, the production of 3-amino-1,1-dioxothiane-3-carboxylic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-1,1-dioxothiane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiane ring to a thiolane ring.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives.

Scientific Research Applications

3-amino-1,1-dioxothiane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-1,1-dioxothiane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The dioxothiane ring’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

1-Aminocyclobutane[¹¹C]carboxylic Acid (ACBC)
  • Structure: Cyclobutane ring with amino (–NH₂) and carboxylic acid (–COOH) groups.
  • Key Properties: Molecular Formula: C₅H₉NO₂ (non-radiolabeled form). Applications: Radiolabeled with ¹¹C for positron emission tomography (PET) imaging due to preferential uptake in tumors (e.g., gliomas) . Synthesis: Produced via a modified Bücherer-Strecker technique, yielding 55% chemical efficiency .

Comparison :

  • Ring Size : ACBC’s 4-membered cyclobutane lacks sulfur, reducing ring strain compared to thietane.
  • Applications: ACBC is clinically validated for oncology imaging, while 3-amino-1,1-dioxothiane-3-carboxylic acid remains exploratory .
Carboxyglutamic Acid
  • Structure : Glutamic acid derivative with γ-carboxylation.
  • Key Properties: Molecular Formula: C₆H₉NO₇. Applications: Critical in blood clotting (e.g., vitamin K-dependent coagulation factors) .

Comparison :

  • Functionality: Carboxyglutamic acid’s multiple carboxyl groups enable metal ion chelation (e.g., Ca²⁺), unlike the single carboxylic acid in 3-amino-1,1-dioxothiane-3-carboxylic acid.
  • Biological Role: Carboxyglutamic acid is endogenous and metabolically active, whereas the thietane derivative is synthetic with uncharacterized biological pathways .

Functional Analogs

Aminoazole Derivatives (e.g., 3-Amino-1,2,4-triazoles)
  • Structure: Nitrogen-rich heterocycles with amino and carboxylic acid-like groups.
  • Key Properties :
    • Reactivity : Participate in Biginelli-like multicomponent reactions (MCRs) to generate diverse heterocycles (e.g., dihydropyrimidines) under kinetic or thermodynamic control .
    • Synthesis : Harsh conditions (e.g., HOAc or DMF at 100–130°C) yield regioisomers and positional isomers, complicating structural elucidation .

Comparison :

  • Heteroatom Influence: Aminoazoles rely on nitrogen for reactivity, while sulfur in 3-amino-1,1-dioxothiane-3-carboxylic acid may confer distinct electronic and steric properties.
  • Synthetic Utility: Aminoazoles are well-established in diversity-oriented synthesis, whereas the thietane derivative’s synthetic applications are underexplored .
Naphthyridine Carboxamides
  • Structure : Fused bicyclic systems with carboxamide substituents.
  • Key Properties :
    • Synthesis : Microwave-assisted reactions (100–130°C) with phosphorus trichloride in chlorobenzene achieve yields up to 25% .
    • Applications : Investigated as kinase inhibitors or antimicrobial agents .

Comparison :

  • Complexity: Naphthyridines require multistep synthesis, while 3-amino-1,1-dioxothiane-3-carboxylic acid’s smaller ring may simplify derivatization.

Biological Activity

3-Amino-1,1-dioxothiane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of 3-amino-1,1-dioxothiane-3-carboxylic acid includes a dioxothiane ring which contributes to its unique reactivity and biological properties. The presence of amino and carboxylic acid functional groups enhances its potential interaction with biological targets.

The biological activity of 3-amino-1,1-dioxothiane-3-carboxylic acid can be attributed to several mechanisms:

  • Thioredoxin Reductase Inhibition : This compound has been shown to inhibit thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance. Inhibition of this enzyme can lead to increased oxidative stress in cells, which may contribute to its anticancer effects.
  • Michael Addition Reactions : The compound's electrophilicity is enhanced by electron-withdrawing groups, facilitating Michael addition reactions with nucleophiles. This reactivity can lead to the modification of biomolecules, potentially disrupting cellular functions.

Antimicrobial Properties

Research indicates that 3-amino-1,1-dioxothiane-3-carboxylic acid exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. Comparative studies have shown that derivatives of this compound possess enhanced antibacterial effects compared to other known agents .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
3-Amino-1,1-dioxothiane-3-carboxylic acidModerateHigh
Derivative AHighModerate
Derivative BLowHigh

Anticancer Activity

In vitro studies have demonstrated that 3-amino-1,1-dioxothiane-3-carboxylic acid can induce apoptosis in various cancer cell lines. The compound's ability to disrupt redox homeostasis contributes to its effectiveness as an anticancer agent. For example, studies have shown that it can significantly reduce cell viability in hepatocellular carcinoma (HCC) models .

Case Studies

Several case studies highlight the efficacy of 3-amino-1,1-dioxothiane-3-carboxylic acid in various biological contexts:

  • Hepatocellular Carcinoma : A study demonstrated that treatment with 3-amino-1,1-dioxothiane-3-carboxylic acid resulted in a significant decrease in cell proliferation and increased apoptosis in HCC cell lines .
  • Antibacterial Efficacy : In a comparative analysis of several compounds, 3-amino-1,1-dioxothiane-3-carboxylic acid showed superior antibacterial properties against resistant strains of Staphylococcus aureus .

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